KT185 -

KT185

Catalog Number: EVT-272400
CAS Number:
Molecular Formula: C32H33N5O2
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KT185 is an orally bioavailable inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6) with an IC50 value of 0.21 nM in a competitive activity-based protein profiling assay using Neuro2A membranes. It inhibits ABHD6 in a 2-arachidonoyl glycerol (2-AG;) hydrolysis assay (IC50 = 13.6 nM for the mouse recombinant enzyme expressed in HEK293T cells). KT185 is selective for ABHD6 over diacylglycerol lipase β (DAGLβ) at 1 µM but inhibits lysophospholipase 1 (LYPLA1) and LYPLA2 at 10 µM. It inhibits ABHD6 activity in mouse liver and brain in vivo when administered at doses of 5-10 and approximately 40 mg/kg, respectively, without inhibiting fatty acid amide hydrolase (FAAH) in the brain. KT185 inhibits increases in the frequency of spontaneous inhibitory post-synaptic currents (sIPSCs) induced by nicotine in the rat ventral tegmental area (VTA) but does not reduce nicotine self-administration in rats when administered intracerebroventricularly at a dose of 200 µg. It has been used as a negative control for the off-target effect of the DAGL inhibitor KT172 on ABHD6.
KT185 is the first orally-active ABHD6-selective inhibitor. It displays excellent selectivity against other brain and liver serine hydrolases in vivo.

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid. The resulting benzenesulfonic acid derivative demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.

Relevance: This compound shares the 1,2,3-triazole moiety with [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone. The presence of this common structural element, known for its diverse biological activities, suggests potential similarities in their pharmacological profiles.

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Compound Description: The title compound, characterized by X-ray crystallography, features a chalcone moiety nearly coplanar with the triazole ring.

Relevance: The compound shares both the 1,2,3-triazole and piperidine rings with [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone. The structural similarity, particularly the presence of these specific heterocycles, points to potential shared biological targets and activities.

Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

Compound Description: This compound, characterized by X-ray crystallography, features a 'U-shaped' conformation stabilized by intramolecular interactions.

Relevance: Similar to [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone, this compound also incorporates the 1,2,3-triazole motif. This shared structural element, known for its potential in drug design, suggests possible similarities in their biological activity.

3-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]-1,3-dihydro-2H-indole-2-one derivatives

Compound Description: This series of compounds was synthesized through nucleophilic substitution at the carbonyl carbon of isatin. They showed significant antibacterial activity against a range of bacteria, including E. coli and S. aureus.

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol

Compound Description: This racemic secondary alcohol was synthesized through the alkylation and subsequent reduction of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

Relevance: This compound, although containing a 1,2,4-triazole rather than a 1,2,3-triazole, shares the core triazole structure with [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone. The presence of this heterocyclic scaffold suggests the possibility of similar pharmacological properties.

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound serves as the active pharmaceutical ingredient in the veterinary drug "Tryfuzol." [, , ] Methods for its detection and quantification in poultry meat and eggs have been developed using LC-DAD-MS and HPLC-ESI-MS. [, , ]

Relevance: While containing a 1,2,4-triazole rather than a 1,2,3-triazole, this compound shares the triazole core with [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone. This shared heterocyclic framework suggests a potential for similar biological activity, although their specific targets and effects may differ. [, , ]

2-{4-[3-aryl-1-phenylpyrazol-4-yl]-1,2,3-triazol-1-yl}-1-(4-methyl-2-aryl-1,3-thiazol-5-yl)ethanol derivatives

Compound Description: This series of compounds, synthesized using click chemistry, exhibited good antifungal activity against Aspergillus niger.

Relevance: The shared presence of the 1,2,3-triazole moiety in these compounds and [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone suggests a potential for similar biological activities, although the specific targets and pharmacological profiles may differ.

(1Z, 3Z)‐4,4‐Dimethyl‐1‐substitutedphenyl‐2‐(1H‐1,2,4‐triazol‐1‐yl)‐pent‐1‐en‐3‐one O‐[2,4‐dimethylthiazole(or 4‐methyl‐1,2,3‐thiadiazole)]‐5‐carbonyl Oximes

Compound Description: This series of compounds, synthesized via condensation reactions, showed moderate to good fungicidal activities against Fusarium oxysporum and Cercospora arachidicola Hori.

Relevance: These compounds contain the 1,2,4-triazole, which, while a different isomer than the 1,2,3-triazole in [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone, highlights a potential shared interest in the biological activity of triazole-containing compounds.

1‐Aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones and Derivatives

Compound Description: This series of compounds was designed as potential heme oxygenase (HO-1 and HO-2) inhibitors. Some compounds demonstrated potent inhibition against both isozymes, while others showed selectivity for HO-1.

Relevance: While these compounds primarily focus on imidazole and 1,2,4-triazole derivatives, their exploration as heme oxygenase inhibitors highlights the biological relevance of azole-containing compounds, a class that [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone, with its 1,2,3-triazole moiety, also belongs to.

N-((diphenylphosphaneyl)methyl)-N-methyl-6-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridin-2-amine (PNN) and its MnI Complexes

Compound Description: This triazolyl-pyridine-based phosphine ligand (PNN) was synthesized and complexed with MnI to form cationic and neutral complexes. These complexes showed excellent catalytic activity in the synthesis of quinoline derivatives and transfer hydrogenation reactions.

Relevance: Both this ligand and [3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone feature the 1,2,3-triazole moiety. This common element highlights the versatility of this heterocycle in building diverse structures with potentially interesting biological and catalytic applications.

Source and Classification

KT185 was initially characterized in research focused on small molecule inhibitors that target specific enzymes related to lipid metabolism. It belongs to a class of compounds known as enzyme inhibitors, specifically targeting the Abhydrolase family . This classification highlights its role in modulating biochemical pathways by inhibiting specific enzymatic activities.

Synthesis Analysis

The synthesis of KT185 involves several steps that typically include the assembly of its core structure through organic synthesis techniques. While specific synthetic routes have not been extensively detailed in the literature, common methodologies for similar compounds often involve:

  • Stepwise construction: Utilizing reactions such as amide coupling, alkylation, and cyclization to build the complex structure.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product, ensuring high purity levels suitable for biological testing .
Molecular Structure Analysis

The molecular structure of KT185 can be elucidated using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the connectivity of atoms within the molecule.
  • Mass Spectrometry: Used to confirm the molecular weight and identify fragmentation patterns.
  • X-ray Crystallography: This technique allows for the determination of the three-dimensional arrangement of atoms in KT185 when crystallized .

Data from these analyses reveal that KT185 possesses a complex arrangement conducive to its biological activity, with specific functional groups that interact with its target enzyme.

Chemical Reactions Analysis

KT185 undergoes various chemical reactions typical for small molecule inhibitors:

  • Enzyme Inhibition: The primary reaction involves binding to the active site of Abhydrolase Domain Containing 6, thereby preventing substrate access and subsequent enzymatic activity.
  • Stability Studies: Investigations into its stability under physiological conditions are crucial for understanding its potential efficacy as a therapeutic agent.

Technical details regarding reaction kinetics and inhibition constants are essential for characterizing KT185's effectiveness as an inhibitor.

Mechanism of Action

The mechanism by which KT185 exerts its effects involves:

  1. Binding Affinity: KT185 binds to the active site of Abhydrolase Domain Containing 6, altering its conformation and inhibiting its enzymatic function.
  2. Biochemical Pathway Modulation: By inhibiting this enzyme, KT185 may influence lipid metabolism pathways, potentially leading to therapeutic effects in conditions characterized by dysregulated lipid metabolism .

Data from biochemical assays demonstrate its inhibitory potency and specificity towards the target enzyme.

Physical and Chemical Properties Analysis

KT185 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile is crucial for its bioavailability; studies typically assess solubility in various solvents.
  • Stability: Thermal stability studies indicate how KT185 performs under different temperature conditions.
  • Reactivity: Understanding its reactivity with other molecules is essential for predicting potential side effects or interactions in biological systems .

These properties are assessed using standard analytical techniques such as differential scanning calorimetry (DSC) and chromatography.

Applications

KT185 has potential applications in several scientific fields:

  • Pharmaceutical Research: As an enzyme inhibitor, it serves as a lead compound for developing drugs targeting metabolic disorders.
  • Cancer Research: Due to its role in lipid metabolism, KT185 may be explored for its effects on cancer cell proliferation and survival.
  • Biochemical Studies: It can be utilized in studies aimed at understanding lipid metabolism pathways and enzyme regulation .
Introduction to ABHD6 and KT185

α/β-Hydrolase Domain-Containing 6 (ABHD6): Enzymatic Functions and Physiological Roles

ABHD6 belongs to the serine hydrolase superfamily, characterized by a conserved catalytic triad (S148-D278-H306 in humans) embedded within an α/β hydrolase fold. Unlike many hydrolases, ABHD6 exhibits dual subcellular localization: plasma membranes and late endosomes/lysosomes. This distribution enables its participation in diverse lipid metabolic pathways [3] [7].

Table 1: Key Enzymatic Activities of ABHD6

SubstrateTissue SpecificityBiological Consequence
2-ArachidonoylglycerolBrain, immune cellsRegulates endocannabinoid receptor tone
LysophosphatidylserineLiver, kidneysModulates immunomodulatory signaling
Bis(monoacylglycero)phosphateLate endosomesImpacts endosomal lipid sorting
MonoacylglycerolsMetabolic tissuesInfluences hepatic lipogenesis

ABHD6 as a Regulator of 2-Arachidonoylglycerol (2-AG) Metabolism

ABHD6 hydrolyzes the endocannabinoid 2-AG—a full agonist of cannabinoid receptors CB1R and CB2R. Though it accounts for only ~4% of total brain 2-AG hydrolysis (vs. 85% by monoacylglycerol lipase), ABHD6 exerts disproportionate influence due to its spatial compartmentalization. It colocalizes with postsynaptic cannabinoid receptors, enabling real-time modulation of synaptic 2-AG signaling [3] [8]. In microglia and immune cells (where monoacylglycerol lipase is scarce), ABHD6 serves as the dominant 2-AG hydrolase, linking it to neuroinflammation and immune responses [7]. Genetic or pharmacological ABHD6 inhibition elevates 2-AG levels, enhancing CB1R-dependent synaptic plasticity and CB2R-mediated immunosuppression [9].

Lyso-Phosphatidylserine (Lyso-PS) Lipase Activity in Peripheral Tissues

Beyond endocannabinoid metabolism, ABHD6 acts as a lysophosphatidylserine (lyso-PS) lipase in peripheral tissues. While ABHD12 degrades lyso-PS in the brain, ABHD6 assumes this role in the liver and kidneys. Lyso-PS is a potent immunomodulator, and ABHD6 knockdown in hepatocytes reduces lyso-PS hydrolysis by >80%. This activity positions ABHD6 as a critical regulator of immunometabolic crosstalk [1] [5]. High-fat diets upregulate hepatic ABHD6 expression, suggesting its involvement in diet-induced metabolic dysregulation. Notably, ABHD6−/− mice exhibit altered lyso-PS signaling linked to improved insulin sensitivity and reduced hepatic steatosis [2] [6].

KT185: Discovery and Significance in ABHD6 Research

KT185 (C₃₂H₃₃N₅O₂; CAS 1472640-86-0) was developed through structure-activity optimization to achieve unprecedented selectivity for ABHD6. With an IC₅₀ of 0.21 nM in Neuro2A cells and 13.6 nM against recombinant mouse ABHD6, it exhibits >1,000-fold selectivity over related hydrolases (ABHD12, MAGL, FAAH) [4] [9].

Table 2: Key Properties of KT185

PropertyValueExperimental Context
Molecular weight519.64 g/molC₃₂H₃₃N₅O₂
IC₅₀ (ABHD6)0.21 nMNeuro2A cell assay
IC₅₀ (recombinant mABHD6)13.6 nMHEK293T overexpression
Solubility30 mg/mL in DMSOIn vitro formulations
Brain penetrationHighConfirmed in vivo

Pharmacological Profile and Research Applications

KT185’s orally bioavailability and brain permeability enable central and peripheral ABHD6 interrogation. Its efficacy was validated in studies where KT185:

  • Amplified 2-AG-mediated retrograde synaptic depression in hippocampal neurons
  • Reduced pro-inflammatory cytokine release in microglia by potentiating 2-AG/CB2R signaling
  • Lowered hepatic BMP (bis(monoacylglycero)phosphate) levels by inhibiting lysosomal ABHD6 [7]

Unlike early inhibitors (e.g., WWL70), KT185 does not interact with cannabinoid receptors, eliminating off-target confounding effects. Its kinetic selectivity profile makes it ideal for:

  • Mapping ABHD6-dependent lipid networks via mass spectrometry
  • Validating ABHD6 as a target for metabolic/nervous system disorders
  • Probing subcellular roles of ABHD6 in endosomal lipid sorting [4]

Concluding Remarks

KT185 represents the gold standard for selective ABHD6 pharmacology. Its application has clarified ABHD6’s dual roles in central endocannabinoid tone and peripheral lysolipid metabolism. Future research with KT185 will further elucidate ABHD6’s potential as a therapeutic node for metabolic syndrome, neurodegenerative diseases, and immune dysregulation—strictly within mechanistic, non-clinical contexts.

Properties

Product Name

KT185

IUPAC Name

[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone

Molecular Formula

C32H33N5O2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2

InChI Key

SGQNTNACVSWXMA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6

Solubility

Soluble in DMSO

Synonyms

KT185; KT-185; KT 185;

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.